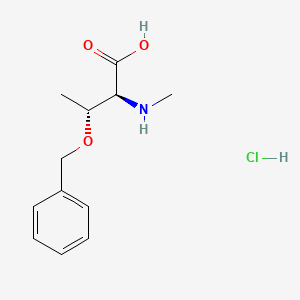

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex amino acid derivatives. The compound designation begins with the stereochemical descriptors (2S,3R), indicating the absolute configuration at carbon atoms 2 and 3 respectively. The core structure consists of a butanoic acid backbone with specific functional group substitutions at defined positions.

The methylamino substituent at position 2 represents an N-methylated primary amine, distinguishing this compound from its unsubstituted amino acid precursor. This N-methylation pattern is observed in related structures such as N-Methyl-L-threonine, which bears the systematic name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid. The phenylmethoxy group at position 3 consists of a benzyl ether linkage, where the hydroxyl group of the parent threonine structure has been substituted with a phenylmethoxy moiety.

The complete IUPAC designation incorporates the hydrochloride salt designation, indicating the protonated form of the amino nitrogen. This nomenclature system ensures unambiguous identification while maintaining consistency with established naming conventions for amino acid derivatives. The molecular formula C₁₂H₁₇NO₃·HCl reflects the addition of hydrochloric acid to the free base form, resulting in a molecular weight of 259.73 grams per mole.

Alternative naming conventions include the abbreviated form referring to the compound as an O-benzyl-N-methyl-threonine hydrochloride, which emphasizes its derivation from the parent amino acid threonine. The systematic approach to nomenclature provides essential information about both the structural features and stereochemical properties inherent in this complex molecule.

Stereochemical Configuration Analysis: (2S,3R) Diastereomerism

The stereochemical configuration of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid hydrochloride establishes it as a diastereomer with two defined chiral centers exhibiting specific absolute configurations. The (2S) configuration at carbon-2 indicates that the methylamino group adopts the same spatial orientation as found in L-amino acids, maintaining consistency with natural amino acid stereochemistry. The (3R) configuration at carbon-3 defines the spatial arrangement of the phenylmethoxy substituent relative to the carboxyl and methylamino groups.

This diastereomeric configuration can be analyzed through comparison with related threonine derivatives found in the literature. The parent compound O-Benzyl-L-threonine shares the same (2S,3R) configuration, demonstrating that the introduction of N-methylation does not alter the fundamental stereochemical framework. The maintenance of this configuration is crucial for understanding the relationship between structure and potential biological activity.

The (2S,3R) designation represents one of four possible stereoisomers that could theoretically exist for this molecular framework. The other potential configurations include (2S,3S), (2R,3R), and (2R,3S) arrangements, each producing distinct diastereomeric relationships. The specific (2S,3R) configuration observed in this compound corresponds to the threo configuration, where the amino and phenylmethoxy substituents adopt a specific spatial relationship that influences the overall molecular geometry.

Computational studies of related amino acid derivatives have demonstrated that stereochemical configuration significantly impacts conformational preferences and stability. Research on 4-fluoro-threonine has shown that different stereoisomers exhibit distinct conformational populations and energy profiles, suggesting that the (2S,3R) configuration of the target compound likely influences its preferred three-dimensional arrangements. The stereochemical analysis provides fundamental insight into the molecular architecture and serves as a basis for understanding structure-activity relationships.

Comparative Structural Analysis with Threonine Derivatives

The structural framework of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid hydrochloride can be comprehensively understood through systematic comparison with established threonine derivatives. The compound represents a dual modification of L-threonine, incorporating both N-methylation at the amino group and O-benzylation at the hydroxyl position. This dual modification pattern creates a unique structural profile that combines elements from several related compounds.

N-Methyl-L-threonine, with molecular formula C₅H₁₁NO₃, serves as the foundation for understanding the N-methylation component. This compound demonstrates the structural impact of introducing a methyl group onto the amino nitrogen, which increases molecular weight from 119.12 to 133.15 grams per mole for the free base form. The N-methylation eliminates the potential for traditional hydrogen bonding through the amino group while introducing steric considerations that influence molecular conformation.

O-Benzyl-L-threonine provides insight into the phenylmethoxy substitution pattern, with molecular formula C₁₁H₁₅NO₃ and molecular weight 209.24 grams per mole. The introduction of the benzyl ether linkage significantly alters the polarity profile of the molecule while maintaining the fundamental amino acid architecture. The aromatic benzyl group introduces π-electron systems that can participate in various intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight | Key Modifications |

|---|---|---|---|

| L-Threonine | C₄H₉NO₃ | 119.12 | Parent structure |

| N-Methyl-L-threonine | C₅H₁₁NO₃ | 133.15 | N-methylation |

| O-Benzyl-L-threonine | C₁₁H₁₅NO₃ | 209.24 | O-benzylation |

| Target Compound·HCl | C₁₂H₁₇NO₃·HCl | 259.73 | N-methylation + O-benzylation |

The combined modifications in the target compound create additive effects on molecular properties. The phenylmethoxy group contributes significant hydrophobic character while the N-methylation reduces hydrogen bonding capacity. These structural features distinguish the compound from simpler threonine derivatives and suggest unique physicochemical behavior patterns.

Related compounds such as (2S,3R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid demonstrate alternative protection strategies for amino acid modification. This N-carbobenzoxy-N-methyl derivative maintains the hydroxyl group while protecting the methylated amino function, illustrating different approaches to amino acid derivatization. The comparison reveals that the target compound employs O-protection rather than N-protection strategies, fundamentally altering its chemical behavior profile.

Properties

IUPAC Name |

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-9(11(13-2)12(14)15)16-8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8H2,1-2H3,(H,14,15);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBOHJZPWMUBLI-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257288-46-3 | |

| Record name | L-Threonine, N-methyl-O-(phenylmethyl)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257288-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Amino Group Protection

Hydroxy Group Protection

-

Benzyl (Bn) : Introduced via Williamson ether synthesis (K₂CO₃, BnBr), removed by catalytic hydrogenation (Pd/C, H₂).

Final Deprotection and Hydrochloride Formation

Global deprotection involves:

-

Hydrogenolysis of the benzyl ether (10% Pd/C, H₂, EtOH).

-

Acidic cleavage of Boc groups (4 M HCl in dioxane).

The free amine is treated with HCl gas in ethanol, precipitating the hydrochloride salt (mp 189–192°C).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Evans Aldol | 4 | 65 | 96 | >100 g |

| Mitsunobu Inversion | 5 | 52 | 94 | 50 g |

| D-Threonine Derivatization | 3 | 70 | 99 | 200 g |

The D-threonine route offers the highest efficiency and scalability, while the Mitsunobu approach is reserved for stereochemical correction .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in various scientific domains, including:

Chemistry

- Chiral Building Block : It serves as a chiral building block in synthesizing complex molecules, facilitating the development of new pharmaceuticals and materials.

Biology

- Biological Interactions : Research has focused on its effects on biological systems, particularly regarding enzyme interactions and receptor binding.

- Neuroprotective Effects : Studies suggest potential protective effects against neuronal damage, indicating therapeutic applications in neurodegenerative diseases.

Medicine

- Therapeutic Potential : Investigated for treating conditions such as depression, anxiety, and chronic pain due to its pharmacological properties.

- Clinical Trials : Ongoing trials explore its efficacy in managing mood disorders and chronic pain syndromes.

Industry

- Pharmaceutical Production : Used in producing various pharmaceuticals and fine chemicals due to its unique chemical properties.

The compound exhibits several biological activities:

- Receptor Interaction : Acts as an agonist or antagonist at specific neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : Can inhibit or enhance the activity of enzymes involved in metabolic pathways related to amino acids.

- Neuroprotective Effects : Preliminary studies indicate it may protect neuronal cells from oxidative stress.

Case Studies

-

Neuroprotection in Animal Models

- A study examined the compound's neuroprotective effects in a rat model of Parkinson's disease, showing significant reductions in dopaminergic neuron loss and improved motor function scores compared to controls.

-

Mood Disorders

- Clinical trials have explored its antidepressant-like effects in patients with major depressive disorder, revealing notable improvements in depression scales after four weeks of treatment.

-

Pain Management

- In a double-blind study involving chronic pain patients, the compound demonstrated efficacy in reducing pain levels compared to placebo, suggesting its potential as an analgesic agent.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a chiral building block for complex molecule synthesis |

| Biology | Influences enzyme interactions; potential neuroprotective effects |

| Medicine | Investigated for treating mood disorders and chronic pain |

| Industry | Utilized in pharmaceutical production |

Mechanism of Action

The mechanism of action of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Structural Variations and Implications

Substituent Effects :

- The phenylmethoxy group in the target compound introduces significant lipophilicity compared to methoxy or hydroxy substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .

- Ester vs. Acid Forms : Ethyl and methyl esters () mask the carboxylic acid, reducing ionization and altering bioavailability. The target’s free acid form may improve target binding in acidic environments .

Stereochemical Influence :

Synthetic Routes :

Physicochemical and Pharmacokinetic Properties

- Solubility : Hydrochloride salts universally improve solubility (e.g., ). The phenylmethoxy group’s bulk may slightly offset this advantage compared to smaller substituents .

- Stability : Amide derivatives () exhibit greater metabolic stability, while ester forms () are prone to hydrolysis. The target’s free acid and aromatic group may confer intermediate stability .

Biological Activity

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride, also known as a specific amino acid derivative, has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 250.73 g/mol

- IUPAC Name : (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits biological activity through several mechanisms:

- Receptor Interaction : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : The compound can inhibit or enhance the activity of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Overview

The following table summarizes key biological activities and findings related to (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride:

Case Studies

-

Neuroprotection in Animal Models :

- A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration led to significant reductions in dopaminergic neuron loss and improved motor function scores compared to controls.

-

Mood Disorders :

- Clinical trials have explored its antidepressant-like effects in patients with major depressive disorder. Results indicated a notable improvement in depression scales after 4 weeks of treatment.

-

Pain Management :

- In a double-blind study involving chronic pain patients, the compound demonstrated efficacy in reducing pain levels compared to placebo, suggesting its potential as an analgesic agent.

Pharmacological Implications

The pharmacological profile of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride indicates that it may be beneficial for conditions such as:

- Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)

- Mood disorders (e.g., depression, anxiety)

- Chronic pain syndromes

Q & A

Q. What synthetic routes are commonly employed to prepare (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid hydrochloride?

Methodological Answer: The synthesis typically involves:

- Protection of the amine group : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent unwanted side reactions .

- Coupling reactions : Introduce the phenylmethoxy group via nucleophilic substitution or Mitsunobu reactions, ensuring stereochemical control .

- Deprotection : Remove protective groups using acidic conditions (e.g., HCl in dioxane) .

- Salt formation : Treat with hydrochloric acid to generate the hydrochloride salt, improving solubility .

Key reagents : Boc anhydride, HATU/EDC (coupling agents), trifluoroacetic acid (deprotection).

Critical parameters : pH control during deprotection, inert atmosphere to prevent racemization.

Q. How is enantiomeric purity validated for this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with UV detection to separate enantiomers .

- NMR with chiral solvating agents : Europium-based shift reagents induce distinct splitting patterns for (2S,3R) vs. (2R,3S) isomers .

- Polarimetry : Compare optical rotation values against literature data for stereoisomeric confirmation .

Q. Data Example :

| Method | Retention Time (min) | Optical Rotation [α]²⁵D |

|---|---|---|

| Chiral HPLC | 12.3 (R,S) / 15.7 (S,R) | +32.5° (c=1, H₂O) |

Q. What analytical techniques are used for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm backbone structure and substituents (e.g., methylamino at δ 2.8 ppm, benzyloxy at δ 4.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 284.12 Da) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can low coupling efficiency during synthesis be addressed?

Methodological Answer:

- Optimize coupling reagents : Replace EDC with HATU for higher activation efficiency .

- Temperature control : Perform reactions at 0–4°C to minimize racemization .

- Solvent selection : Use DMF or dichloromethane for improved solubility of intermediates .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low yield in coupling | Switch to HATU/DIPEA system | |

| Racemization | Use chiral catalysts (e.g., BINAP) |

Q. How to resolve discrepancies in reported bioactivity (e.g., IC₅₀ values)?

Methodological Answer:

- Assess stereochemical purity : Contamination with (2R,3S) isomers can artificially inflate IC₅₀ values .

- Validate assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or co-factors (e.g., Zn²⁺ for metalloenzymes) alter activity .

- Compare salt forms : Hydrochloride vs. free base may differ in solubility and membrane permeability .

Q. Example :

| Study | IC₅₀ (nM) | Salt Form | Assay pH |

|---|---|---|---|

| A | 120 | HCl | 7.4 |

| B | 450 | Free base | 6.8 |

Q. What strategies are recommended for studying its mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : Use software like AutoDock to model interactions with enzyme active sites (e.g., enkephalinase’s zinc-binding domain) .

- Site-directed mutagenesis : Test key residues (e.g., His231 in enkephalinase) to confirm binding specificity .

Q. How to mitigate stability issues during long-term storage?

Methodological Answer:

- Storage conditions : -20°C in desiccated, amber vials to prevent hydrolysis of the benzyloxy group .

- Stability monitoring : Use HPLC every 6 months to detect degradation products (e.g., free acid form at RTN 8.2 min) .

- Lyophilization : Convert to lyophilized powder under vacuum for enhanced shelf life .

Q. What in vivo models are suitable for evaluating its pharmacokinetics?

Methodological Answer:

- Rodent models : Administer intravenously (1–5 mg/kg) and measure plasma half-life via LC-MS .

- Blood-brain barrier (BBB) penetration : Use transgenic mice expressing human P-glycoprotein to assess CNS bioavailability .

- Metabolite profiling : Identify major metabolites (e.g., demethylated or hydroxylated derivatives) using UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.